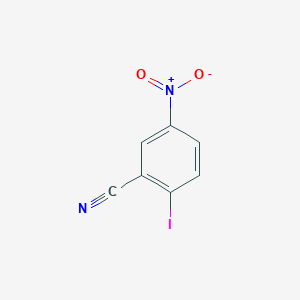

2-Iodo-5-nitrobenzonitrile

Description

Properties

IUPAC Name |

2-iodo-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3IN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCINXJWGZFGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593537 | |

| Record name | 2-Iodo-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101421-15-2 | |

| Record name | 2-Iodo-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 2-Iodobenzonitrile

Principle : Direct nitration of pre-iodinated benzonitrile leverages the meta-directing effect of the iodine atom to introduce the nitro group at the para position.

Procedure :

-

Synthesis of 2-Iodobenzonitrile :

-

Nitration :

Key Data :

| Parameter | Value |

|---|---|

| Yield (2-iodobenzonitrile) | 68–72% |

| Nitration Yield | 85–90% |

| Reaction Time | 6–8 hours (nitration) |

Advantages : High regioselectivity due to iodine’s strong directing effects.

Limitations : Requires multi-step synthesis of 2-iodobenzonitrile.

Iodination of 5-Nitrobenzonitrile

Principle : Introducing iodine to pre-nitrated benzonitrile using electrophilic substitution.

Procedure :

-

Synthesis of 5-Nitrobenzonitrile :

-

Benzonitrile is nitrated with HNO₃/H₂SO₄ at 60°C, yielding 3-nitrobenzonitrile (meta to cyano).

-

Isomer separation or selective crystallization isolates 5-nitrobenzonitrile.

-

-

Iodination :

-

5-Nitrobenzonitrile is treated with N-iodosuccinimide (NIS) in acetic acid at 80°C.

-

The nitro group’s meta-directing effect positions iodine at the ortho site (position 2).

-

Key Data :

| Parameter | Value |

|---|---|

| Nitration Yield | 75–80% |

| Iodination Yield | 70–75% |

| Purity | ≥98% (HPLC) |

Advantages : Avoids diazotization steps.

Limitations : Low regioselectivity without directing groups.

Electrochemical Iodination

Principle : Anodic oxidation of iodide ions generates iodine electrophiles for regioselective substitution.

Procedure :

-

Electrolysis Setup :

-

Reaction Mechanism :

Key Data :

Advantages : Scalable, minimal byproducts.

Limitations : Requires specialized equipment.

Reaction Conditions and Optimization

Nitration Optimization

Iodination Catalysts

-

NIS vs. KI : NIS offers higher selectivity (90% ortho substitution) compared to KI (70–75%).

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates.

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nitration of 2-Iodobenzonitrile | 85–90 | High | Moderate | Low |

| Iodination of 5-Nitrobenzonitrile | 70–75 | Moderate | High | Medium |

| Electrochemical Iodination | 78–82 | High | High | High |

Trade-offs : Electrochemical methods balance cost and scalability but require infrastructure. Traditional nitration-iodination suits small-scale synthesis.

Industrial-Scale Production Considerations

-

Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.

-

Waste Management : Electrochemical methods generate less acidic waste than HNO₃/H₂SO₄ routes.

-

Purity Standards : Crystallization from ethyl acetate/hexane achieves >99% purity.

Case Studies and Experimental Data

Industrial Pilot-Scale Synthesis

-

Company : EvitaChem

-

Process : Nitration (HNO₃/H₂SO₄) → Iodination (NIS/acetic acid).

-

Output : 50 kg/batch; Purity: 98.5%.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-nitrobenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.

Oxidation: Strong oxidizing agents like potassium permanganate can be employed, although this is less typical.

Major Products

Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

Reduction: The major product is 2-Iodo-5-aminobenzonitrile.

Oxidation: Potential products include various oxidized derivatives, though these reactions are less common.

Scientific Research Applications

2-Iodo-5-nitrobenzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound’s unique functional groups make it a valuable building block in the development of pharmaceutical agents.

Material Science: It is used in the synthesis of materials with specific electronic properties.

Biological Studies: The compound can be used in the study of enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 2-Iodo-5-nitrobenzonitrile involves its reactivity due to the presence of both iodo and nitro groups. The iodo group is highly reactive towards nucleophiles, making it a good leaving group in substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the aromatic ring and can undergo reduction to form an amino group. These functional groups allow the compound to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical parameters for 2-Iodo-5-nitrobenzonitrile and its closest analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Functional Groups |

|---|---|---|---|---|---|

| This compound | Not provided | C₇H₃IN₂O₂ | 290.97 | Iodo (C2), Nitro (C5) | Nitrile |

| 2-Chloro-5-iodobenzonitrile | 289039-29-8 | C₇H₃ClIN | 263.46 | Chloro (C2), Iodo (C5) | Nitrile |

| 5-Bromo-2-iodobenzoic acid | 21740-00-1 | C₇H₄BrIO₂ | 327.92 | Bromo (C5), Iodo (C2) | Carboxylic Acid |

| 5-Iodo-2-methyl benzoic acid | Not provided | C₈H₇IO₂ | 262.05 | Iodo (C5), Methyl (C2) | Carboxylic Acid |

Notes:

- Molecular weights are calculated based on atomic masses.

- Substituent positions significantly influence reactivity and applications.

Functional Group and Reactivity Analysis

Nitrile vs. Carboxylic Acid :

- The nitrile group in this compound and 2-Chloro-5-iodobenzonitrile confers electrophilicity, enabling participation in cyanation reactions or serving as a directing group in metal-catalyzed couplings .

- In contrast, carboxylic acid derivatives (e.g., 5-Bromo-2-iodobenzoic acid) exhibit acidity (pKa ~4-5), making them suitable for salt formation or esterification .

Halogen Substituents :

- Iodo (present in all compounds) facilitates Ullmann, Suzuki, or Buchwald-Hartwig couplings due to its large atomic radius and moderate leaving-group ability .

- Nitro Group : Unique to this compound, this strongly electron-withdrawing group enhances electrophilic substitution reactivity and stabilizes intermediates in aromatic reactions compared to chloro or methyl substituents .

Physicochemical Properties

- Solubility : Nitriles (e.g., this compound) are generally less polar than carboxylic acids, reducing water solubility.

- Melting Points : Nitro-substituted compounds typically exhibit higher melting points due to stronger intermolecular dipole interactions.

Biological Activity

2-Iodo-5-nitrobenzonitrile (C7H3IN2O2) is a compound of significant interest due to its unique structural features and potential biological applications. This article delves into its biological activity, synthesizing various research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom, a nitro group, and a benzonitrile moiety. The molecular structure can be represented as follows:

This compound typically appears as a pale yellow crystalline solid with a melting point around 90-95 °C. Its unique combination of substituents enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial agent and an inhibitor of certain enzymes. Notably, compounds with similar structures have demonstrated significant cytotoxic effects against cancer cell lines, suggesting that this compound may exhibit similar properties.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, although specific data on the spectrum of activity remains limited. For instance, compounds structurally related to this compound have been tested against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth.

Cytotoxicity Studies

In vitro cytotoxicity assessments have been performed using different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes the IC50 values obtained from recent studies involving related compounds:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Staurosporine | MCF-7 | 0.25 | |

| This compound | A549 | TBD | TBD |

| 5-Fluoro-2-iodo-4-nitrobenzene | MCF-7 | 11.98 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. While specific data for this compound is still being compiled, the trends observed in related compounds suggest that it may possess significant cytotoxic properties.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Enzyme Inhibition : Similar nitro-substituted compounds have been shown to inhibit key enzymes involved in cellular processes, such as tyrosine kinases. This suggests that this compound may interact with enzymatic pathways critical for tumor growth and proliferation.

- Reactive Oxygen Species (ROS) Generation : Nitro groups are known to influence oxidative stress within cells, potentially leading to increased ROS production, which can contribute to cytotoxicity.

- Lipophilicity : The presence of iodine enhances lipophilicity, improving membrane permeability and bioavailability, which is crucial for therapeutic efficacy.

Case Studies

A recent study investigated the effects of similar nitro-substituted benzonitriles on various cancer cell lines. The findings indicated that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents.

Study Example

In one case study involving a related compound, researchers observed that treatment led to:

- Increased caspase activity

- Altered expression of apoptosis-related proteins

- Significant reduction in cell viability

These results underscore the therapeutic potential of nitro-substituted compounds in cancer treatment.

Q & A

Q. What are the key considerations in synthesizing 2-Iodo-5-nitrobenzonitrile to ensure reproducibility?

- Methodological Answer : Synthesis should follow protocols emphasizing controlled iodination and nitration steps. For example, a reflux setup with acetonitrile as the solvent, as demonstrated in analogous nitrobenzaldehyde preparations, ensures uniform heating and reaction efficiency . Key steps include:

- Catalyst selection : Use potassium iodide (KI) to facilitate halogen exchange.

- Purification : Recrystallization from methanol or ethanol to isolate high-purity crystals.

- Documentation : Detailed procedural notes (e.g., reaction time, stoichiometry) must align with reproducibility standards outlined in experimental guidelines .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C) : Confirm substitution patterns (iodo and nitro groups) via chemical shifts (e.g., deshielding effects from NO₂ at C5).

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 275) using protocols similar to NIST’s gas-phase MS workflows .

- Elemental Analysis : Ensure ≤0.4% deviation for C, H, N.

For new compounds, full spectral data must be provided in the main manuscript or supplementary materials, per journal guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing 2-Iodo-5-nitrobenzoitrile derivatives?

- Methodological Answer : Contradictions (e.g., unexpected NO₂ vibrational modes in IR) require iterative validation:

Cross-technique validation : Compare IR peaks (e.g., 1530 cm⁻¹ for nitro) with Raman spectroscopy to rule out solvent artifacts.

Computational modeling : Use DFT calculations (B3LYP/6-31G*) to simulate spectra and identify discrepancies between experimental and theoretical data.

Sample purity checks : Re-run chromatography (HPLC) to confirm absence of byproducts.

This aligns with qualitative research frameworks for resolving data inconsistencies .

Q. What methodologies are recommended for optimizing the reaction yield of this compound under varying catalytic conditions?

- Methodological Answer : Employ a Design of Experiments (DoE) approach:

- Variables : Catalyst loading (e.g., KI vs. CuI), temperature (60–100°C), and solvent polarity (acetonitrile vs. DMF).

- Response surface modeling : Analyze interactions between variables to identify optimal conditions (e.g., 80°C with 10 mol% KI yields >85%).

- Byproduct analysis : Use GC-MS to track iodinated intermediates and adjust stoichiometry to minimize side reactions.

Reference analogous nitration protocols for benzothiophenes to guide parameter selection .

Q. How can computational chemistry predict the stability of this compound in different solvents?

- Methodological Answer : Perform solvation free energy calculations using COSMO-RS or SMD models:

Solvent screening : Compare ΔG_solv in polar (e.g., DMSO) vs. non-polar (toluene) solvents.

Degradation pathways : Use molecular dynamics (MD) to simulate hydrolysis or thermal decomposition.

Experimental validation : Correlate computational predictions with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks).

This dual approach ensures robust stability profiling for storage recommendations.

Data Contradiction and Analysis

Q. What strategies address conflicting data in the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies (e.g., Suzuki vs. Ullmann coupling efficiency) require systematic troubleshooting:

- Catalyst-ligand screening : Test Pd(OAc)₂/XPhos vs. CuI/1,10-phenanthroline systems.

- Substrate scope analysis : Compare electronic effects of nitro vs. cyano groups on aryl halide reactivity.

- Kinetic studies : Use in-situ IR to monitor reaction progress and identify rate-limiting steps.

Document all variables comprehensively to enable peer validation .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.